5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole derivative featuring a carbonitrile group at position 4, a [(4-methylphenyl)methyl]amino substituent at position 5, and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2. The 4-methylpiperidinyl sulfonyl group enhances lipophilicity, while the 4-methylbenzylamino moiety may improve target binding specificity.
Properties
IUPAC Name |
5-[(4-methylphenyl)methylamino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-17-3-5-19(6-4-17)16-26-24-22(15-25)27-23(31-24)20-7-9-21(10-8-20)32(29,30)28-13-11-18(2)12-14-28/h3-10,18,26H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGNXQOVDNPZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features and Modifications
The compound’s activity and physicochemical properties are influenced by:
Position 5 substituent: The 4-methylbenzylamino group balances lipophilicity and hydrogen-bonding capacity.
Oxazole core : Serves as a rigid scaffold for substituent orientation.
Comparison Table of Analogous Compounds
*Estimated based on structural analogs.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The 4-methylpiperidinyl group in the target compound may reduce aqueous solubility compared to morpholine analogs but improve membrane permeability.
- Metabolic stability: The 4-methylbenzylamino group could resist oxidative metabolism better than ethylamino or methoxypropylamino substituents (e.g., BJ06040) .
Research Findings and Implications
Structure-Activity Relationship (SAR): Position 2 modifications: Sulfonyl-linked heterocycles (piperidine > pyrrolidine) enhance bioactivity. Position 5 modifications: Aromatic amino groups (e.g., 4-methylbenzyl) improve target affinity over aliphatic chains.
Synthetic Feasibility : While direct synthesis data for the target compound is lacking, and highlight viable routes for analogous oxazole-carbonitrile derivatives via multi-component reactions .
Biological Activity
Anticancer Activity
Research indicates that compounds similar to 1,3-oxazole derivatives exhibit significant anticancer properties. For instance, studies on sulfonyl derivatives of 1,3-oxazole have shown potent cytotoxic effects against various human cancer cell lines. One such derivative demonstrated an average GI50 (the concentration required to inhibit cell growth by 50%) of mol/L against multiple cancer types, including leukemia and melanoma .
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that these compounds can bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Antimicrobial Activity
Additionally, some derivatives have shown promising antimicrobial properties. For example, certain 1,3-oxazole compounds exhibited moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans . The structure-activity relationship indicates that modifications in the side chains significantly influence their antimicrobial efficacy.
Synthesis
The synthesis of 5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. Key steps may include:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the sulfonamide group , which enhances biological activity.
- Functionalization at the aromatic rings to optimize binding interactions with biological targets.
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- Substituents on the oxazole ring significantly affect anticancer potency.
- The presence of sulfonamide groups improves solubility and bioavailability.
- Alkyl substitutions on the piperidine ring enhance interaction with target receptors.
Data Table: Summary of Biological Activities
| Compound Structure | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| 5-sulfonyl derivatives | Anticancer | 5.37 × 10^-6 | Tubulin |
| 1,3-Oxazole derivatives | Antimicrobial | Varies | Gram-positive bacteria |
| 4-Methylpiperidine derivatives | Antifungal | Moderate | C. albicans |
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxazole derivatives for their cytotoxic effects against the NCI 60 human cancer cell lines. The results indicated that certain derivatives had selective toxicity towards leukemia and colon cancer cells, with one compound demonstrating a growth inhibition percentage of -78.70% against melanoma cells .
Case Study 2: Antimicrobial Screening
In another investigation, various synthesized oxazole compounds were screened for antimicrobial activity. Compounds showed varying degrees of effectiveness against different bacterial strains and fungi, with some achieving significant inhibition at concentrations as low as .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
